![molecular formula C15H13N5OS B12038729 4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12038729.png)
4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione
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Overview
Description
4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a complex organic compound with the molecular formula C15H13N5OS. This compound is notable for its unique structure, which includes a furan ring, a pyridine ring, and a triazole ring, making it a subject of interest in various fields of scientific research .
Preparation Methods
The synthesis of 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multiple steps. One common method includes the condensation of 2-furyl aldehyde with 2-methyl-2-propenylideneamine, followed by cyclization with 4-pyridinecarboxaldehyde and subsequent reaction with hydrosulfide . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. In one study, various synthesized triazole derivatives were screened for their antimicrobial activities against several pathogens, including Staphylococcus aureus and Escherichia coli. The findings indicated that certain derivatives showed moderate to good activity against these microorganisms, suggesting that the compound may possess similar antimicrobial properties due to its structural characteristics .
Table 1: Antimicrobial Activity of Triazole Derivatives
Compound Name | Microorganism Tested | Activity Level |
---|---|---|
Compound A | Staphylococcus aureus | Moderate |
Compound B | Escherichia coli | Good |
Compound C | Candida albicans | Moderate |
Anticancer Potential
The anticancer potential of triazole derivatives has also been explored extensively. Studies have shown that compounds containing the triazole ring can inhibit the growth of various cancer cell lines, including multi-drug-resistant strains. For instance, derivatives with specific substitutions on the triazole ring exhibited cytotoxicity against breast cancer cells, highlighting the importance of structural modifications in enhancing biological activity .
Case Study: Anticancer Activity
In a study focusing on the synthesis of new triazole derivatives, researchers found that compounds with a furan substituent demonstrated enhanced cytotoxic effects against MDA-MB-231 breast cancer cells. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan, pyridine, and triazole rings play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
When compared to similar compounds, 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide stands out due to its unique combination of functional groups. Similar compounds include:
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfoxide
- 4-{[(E,2E)-3-(2-furyl)-2-methyl-2-propenylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl sulfone .
Biological Activity
The compound 4-[[(E)-3-(2-furanyl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione is a derivative of the 1,2,4-triazole class, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the synthesis, biological evaluations, and molecular mechanisms associated with this compound.
Synthesis
The synthesis of 1,2,4-triazole derivatives typically involves the reaction of hydrazine with carbonyl compounds followed by cyclization. The specific compound can be synthesized through a multi-step process that includes the formation of the triazole ring and subsequent functionalization to introduce the furan and pyridine groups.
Anticancer Properties
Research indicates that triazole derivatives exhibit significant anticancer activity. The compound in focus has been evaluated against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
- Results : The compound demonstrated potent antiproliferative effects with IC50 values comparable to established chemotherapeutics.
A study highlighted that triazole derivatives can inhibit tubulin polymerization, a critical process for cell division, thereby leading to cancer cell death .
Anti-Angiogenic Activity
The compound has also shown promising antiangiogenic properties. Angiogenesis is essential for tumor growth and metastasis. In vitro assays indicated that it could significantly reduce endothelial cell proliferation and migration, which are pivotal in angiogenesis .
Antimicrobial Activity
Beyond anticancer properties, triazoles have been evaluated for their antimicrobial effects. The compound was tested against various bacterial strains:
- Bacterial Strains : Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Findings : It exhibited moderate antibacterial and antifungal activities, suggesting potential as a broad-spectrum antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the binding interactions between the compound and its biological targets. Key findings include:
- Binding Affinity : The compound showed strong binding affinities to thymidine phosphorylase (TP), an enzyme involved in nucleotide metabolism and tumor progression.
- Key Interactions : Docking results revealed interactions with crucial amino acids within the active site of TP, supporting its potential as an anti-tumor agent .
Case Studies
Several case studies have highlighted the therapeutic potential of triazole derivatives:
- Case Study 1 : A derivative similar to the target compound was tested in vivo in mouse models of breast cancer. Results indicated a significant reduction in tumor size compared to controls.
- Case Study 2 : A clinical trial involving a closely related triazole derivative demonstrated efficacy in patients with advanced solid tumors, leading to further investigations into this class of compounds.
Properties
Molecular Formula |
C15H13N5OS |
---|---|
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)-2-methylprop-2-enylidene]amino]-3-pyridin-4-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C15H13N5OS/c1-11(9-13-3-2-8-21-13)10-17-20-14(18-19-15(20)22)12-4-6-16-7-5-12/h2-10H,1H3,(H,19,22)/b11-9+,17-10+ |
InChI Key |
XYJSWBOEIHUVAF-ATELFFGISA-N |
Isomeric SMILES |
C/C(=C\C1=CC=CO1)/C=N/N2C(=NNC2=S)C3=CC=NC=C3 |
Canonical SMILES |
CC(=CC1=CC=CO1)C=NN2C(=NNC2=S)C3=CC=NC=C3 |
solubility |
5.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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